molecular formula C16H15N7O3S B10971151 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10971151
M. Wt: 385.4 g/mol
InChI Key: BFVIHISHWKTFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Starting materials: Triazolopyrimidine derivative and 3-methoxy-4-nitro-1H-pyrazole.
  • Reaction: N-alkylation reaction to attach the pyrazole moiety.
  • Step 4: Final Modifications

    • Introduction of methoxy and nitro groups through nitration and methylation reactions.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions

    • Step 1: Synthesis of Benzothiophene Core

      • Starting materials: 2-bromothiophene and ethyl acetoacetate.
      • Reaction: Cyclization reaction under basic conditions to form the benzothiophene core.
    • Step 2: Formation of Triazolopyrimidine Ring

      • Starting materials: Benzothiophene derivative and hydrazine hydrate.
      • Reaction: Condensation reaction to form the triazolopyrimidine ring.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

      Reduction: Reduction of the nitro group to an amine is a common reaction.

      Substitution: The pyrazole and triazolopyrimidine rings can undergo various substitution reactions, such as halogenation or alkylation.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

      Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

      Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

    Major Products

      Oxidation: Formation of carboxylic acids or aldehydes.

      Reduction: Formation of amines.

      Substitution: Formation of halogenated or alkylated derivatives.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology

    In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and cellular pathways.

    Medicine

    In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in areas such as cancer and infectious diseases.

    Industry

    In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals and dyes.

    Mechanism of Action

    The mechanism of action of 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.

    Comparison with Similar Compounds

    Similar Compounds

      Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

      Benzothiophene Derivatives: Compounds with variations in the benzothiophene core.

      Triazolopyrimidine Derivatives: Compounds with different functional groups attached to the triazolopyrimidine ring.

    Uniqueness

    The uniqueness of 2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its combination of three distinct heterocyclic moieties. This structural complexity allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.

    Properties

    Molecular Formula

    C16H15N7O3S

    Molecular Weight

    385.4 g/mol

    IUPAC Name

    4-[(3-methoxy-4-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

    InChI

    InChI=1S/C16H15N7O3S/c1-26-15-10(23(24)25)6-21(20-15)7-12-18-14-13-9-4-2-3-5-11(9)27-16(13)17-8-22(14)19-12/h6,8H,2-5,7H2,1H3

    InChI Key

    BFVIHISHWKTFOE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=NN(C=C1[N+](=O)[O-])CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.